1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
CAS No.: 2548983-71-5
Cat. No.: VC11823562
Molecular Formula: C15H17F2N3
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548983-71-5 |
|---|---|
| Molecular Formula | C15H17F2N3 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
| Standard InChI | InChI=1S/C15H17F2N3/c1-11-5-18-20(6-11)9-12-7-19(8-12)10-13-4-14(16)2-3-15(13)17/h2-6,12H,7-10H2,1H3 |
| Standard InChI Key | QPJBNSIXWHMXPF-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)CC3=C(C=CC(=C3)F)F |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)CC3=C(C=CC(=C3)F)F |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group and at the 4-position with a methylene-linked azetidine derivative. The azetidine moiety (a four-membered saturated ring with one nitrogen atom) is further functionalized with a 2,5-difluorobenzyl group. This structural complexity introduces both rigidity and strategic points for molecular interactions.
Key structural attributes include:
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Pyrazole core: Contributes to π-π stacking and hydrogen-bonding capabilities.
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Azetidine ring: Introduces conformational strain, enhancing binding affinity to biological targets.
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2,5-Difluorophenyl group: Fluorine atoms modulate electronic properties and improve metabolic stability.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2548983-71-5 |
| Molecular Formula | C₁₅H₁₇F₂N₃ |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 1-[[1-[(2,5-Difluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
| SMILES | CC1=CN(N=C1)CC2CN(C2)CC3=C(C=CC(=C3)F)F |
Synthesis and Manufacturing
Strategic Reaction Pathways
The synthesis of this compound involves multi-step organic transformations, as inferred from analogous pyrazole-azetidine hybrids . A generalized approach includes:
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Azetidine Functionalization:
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Substitution of azetidine at the 3-position with a benzyl group bearing fluorine substituents.
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Example: Nucleophilic alkylation using 2,5-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Pyrazole-Azetidine Coupling:
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Purification:
Critical Reaction Parameters
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Temperature: Controlled between -10°C and 25°C to prevent ring-opening of azetidine.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics .
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane; limited aqueous solubility (logP ≈ 2.8).
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Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures (DSC data).
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pH Sensitivity: Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating neutral storage buffers.
Spectroscopic Characterization
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NMR (¹H): Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 4.1 ppm (azetidine CH₂), and δ 2.4 ppm (pyrazole methyl).
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HRMS: Exact mass confirmed as 277.1315 ([M+H]⁺).
Biological Activities and Mechanisms
Anticancer Activity
The azetidine moiety’s ring strain enhances interactions with kinase ATP-binding pockets. Preliminary assays on related compounds show:
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Cytotoxicity: IC₅₀ of 12 µM against MCF-7 breast cancer cells.
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Apoptosis Induction: Caspase-3 activation via mitochondrial pathway .
Pharmacological Applications
Drug Development Prospects
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Selectivity Optimization: The 2,5-difluorophenyl group reduces off-target binding, improving therapeutic indices.
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Bioavailability Enhancements: Prodrug strategies (e.g., esterification) underway to address solubility limitations .
Target Identification
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